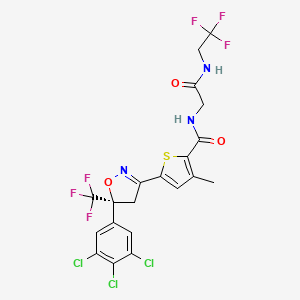

洛替拉尼

描述

罗替兰是一种属于异噁唑啉类化合物的体外寄生虫杀灭剂。 它主要用于治疗动物体上的跳蚤和蜱虫感染,最近,它也被批准用于治疗人类的毛囊蠕形螨睑炎 . 罗替兰通过靶向寄生虫中的特定离子通道起作用,导致其麻痹和死亡 .

科学研究应用

罗替兰具有广泛的科学研究应用,包括:

化学: 作为模型化合物,用于研究异噁唑啉的反应性。

生物学: 研究其对各种寄生虫的影响及其在控制害虫种群中的潜在用途。

医药: 已被批准用于治疗毛囊蠕形螨睑炎,并正在研究其其他潜在的治疗用途。

5. 作用机理

罗替兰通过作为γ-氨基丁酸 (GABA) 门控氯离子通道 (GABACls) 在螨虫和其他寄生虫中的非竞争性拮抗剂发挥作用 . 通过抑制这些通道,罗替兰导致寄生虫麻痹和死亡。 它对无脊椎动物中的 GABACls 具有高度选择性,不会影响哺乳动物中相同的通道 .

作用机制

Target of Action

Lotilaner primarily targets the gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) . These channels are found in the nervous system of invertebrates, including mites and insects .

Mode of Action

Lotilaner acts as a non-competitive antagonist of GABACls . This means it binds to a site on the GABACls that is different from the active site, changing the receptor’s conformation and preventing the binding of GABA . This inhibition of GABACls causes a paralytic action in the target organism, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by lotilaner is the GABAergic pathway . By inhibiting GABACls, lotilaner disrupts the normal flow of chloride ions into the neurons. This disruption modulates the excitability of neurons, affecting various physiological processes .

Pharmacokinetics

Following oral administration in fed animals, lotilaner is readily absorbed, reaching peak blood concentrations within 2 hours . The terminal half-life is 30.7 days . Food enhances the absorption, providing an oral bioavailability above 80% and reducing the inter-individual variability . Lotilaner has a low clearance of 0.18 l/kg/day, large volumes of distribution Vz and Vss of 6.35 and 6.45 l/kg, respectively, and a terminal half-life of 24.6 days .

Result of Action

The primary result of lotilaner’s action is the death of the target organism . By causing paralysis in mites, it effectively treats infestations in animals . It is also used to treat Demodex blepharitis, an inflammation of the eyelid caused by Demodex mite infestation .

Action Environment

The efficacy and stability of lotilaner are influenced by various environmental factors. For instance, food enhances the absorption of lotilaner, increasing its bioavailability . Long-term stability in frozen blood at -20 °C was demonstrated over 9 months .

生化分析

Biochemical Properties

Lotilaner is a potent non-competitive antagonist of insects’ γ-aminobutyric acid-gated chloride channels (GABACls) . It interacts with these channels in invertebrates, inhibiting their function and leading to the death of the parasites .

Cellular Effects

Lotilaner’s primary cellular effect is the inhibition of GABACls in invertebrates . This inhibition disrupts normal cellular function in the parasites, leading to their death .

Molecular Mechanism

Lotilaner acts as a non-competitive antagonist at the GABACls . It binds to these channels, inhibiting their function and leading to the death of the parasites . There is no cross-resistance with dieldrin or fipronil resistance mutations, suggesting that lotilaner might bind to a site at least partly different from the one bound by known GABACl blockers .

Temporal Effects in Laboratory Settings

Following oral administration in fed animals, lotilaner is readily absorbed and peak blood concentrations are reached within 2 hours . The terminal half-life is 30.7 days . This long half-life allows for a rapid onset of flea and tick killing activity with consistent and sustained efficacy for at least 1 month .

Dosage Effects in Animal Models

The safety of lotilaner flavoured chewable tablets was investigated in a randomized, blinded, parallel-group design study in healthy Beagle puppies . The study found that lotilaner is safe for use in dogs at the recommended dosage .

Metabolic Pathways

It is known that lotilaner is readily absorbed in the body after oral administration .

Transport and Distribution

After oral administration, lotilaner is readily absorbed and distributed throughout the body . It reaches peak blood concentrations within 2 hours .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with GABACls located in the cell membrane of invertebrates .

准备方法

合成路线和反应条件: 罗替兰的合成涉及多个步骤,从关键中间体的制备开始。 其中一个关键中间体是 5-溴-1,2,3-三氯苯,它被用来制备 1-(3,4,5-三氯苯基)-2,2,2-三氟乙酮 . 该中间体经过进一步反应形成异噁唑啉环,这是罗替兰的特征 .

工业生产方法: 在工业环境中,罗替兰的合成涉及使用高产率工艺,以确保大量生产。 反应条件经过优化,以实现高纯度和高产率,通常涉及使用诸如二甲基甲酰胺等溶剂和诸如三乙胺等催化剂 .

化学反应分析

反应类型: 罗替兰经历多种类型的化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。

还原: 该反应涉及添加氢或去除氧。

取代: 该反应涉及用另一种原子或原子团取代一个原子或原子团。

常用试剂和条件:

氧化: 常用氧化剂包括高锰酸钾和过氧化氢。

还原: 常用还原剂包括氢化锂铝和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂。

主要生成物: 这些反应生成的产物主要取决于使用的具体条件和试剂。 例如,氧化反应可能会生成氧化物,而还原反应可能会生成醇类 .

相似化合物的比较

罗替兰属于异噁唑啉类化合物,其中包括其他体外寄生虫杀灭剂,例如:

氟虫胺: 另一种用于控制跳蚤和蜱虫的 GABACl 拮抗剂。

阿福沙兰: 与罗替兰类似,在兽医医学中用于控制跳蚤和蜱虫。

氟拉拉纳: 另一种具有类似应用的异噁唑啉化合物。

罗替兰的独特性: 罗替兰在其对无脊椎动物中 GABACls 的高度选择性方面是独一无二的,使其对寄生虫非常有效,同时对哺乳动物的安全使用是安全的 .

属性

IUPAC Name |

3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3F6N3O3S/c1-8-2-13(36-16(8)17(34)30-6-14(33)31-7-19(24,25)26)12-5-18(35-32-12,20(27,28)29)9-3-10(21)15(23)11(22)4-9/h2-4H,5-7H2,1H3,(H,30,34)(H,31,33)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKWFBCPLKNOCK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1)C2=NO[C@@](C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3F6N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027551 | |

| Record name | Lotilaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369852-71-0 | |

| Record name | Lotilaner | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1369852-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lotilaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369852710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lotilaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOTILANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEH4938D7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does lotilaner exert its insecticidal and acaricidal effects?

A1: Lotilaner acts by selectively inhibiting gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates [, , ]. Specifically, it targets the GABA receptor subunit resistant to dieldrin (RDL) [, , ]. This inhibition leads to spastic paralysis and ultimately death of the targeted ectoparasites [, ].

Q2: What makes lotilaner's action specific to invertebrates?

A2: Lotilaner demonstrates high selectivity for invertebrate GABA receptors over mammalian GABA receptors []. This selectivity is crucial for its safety profile in animals and humans.

Q3: Has the molecular structure of lotilaner been characterized?

A3: While the exact spectroscopic data is not available within these research papers, lotilaner's molecular formula is C23H22ClF3N4O4S []. Further details regarding its structural characterization might be available in other scientific publications or patents.

Q4: What types of ectoparasites has lotilaner shown efficacy against?

A4: Research indicates lotilaner's effectiveness against a broad spectrum of ectoparasites. This includes:

- Ticks: Dermacentor reticulatus, Ixodes ricinus, Ixodes hexagonus, Rhipicephalus sanguineus, Amblyomma cajennense, Amblyomma spp. [, , , , ].

- Fleas: Ctenocephalides felis, Ctenocephalides canis [, , , ].

- Mites: Sarcoptes scabiei var. canis, Demodex spp., Lynxacarus radovskyi, Ornithonyssus spp. [, , , ].

- Screwworm Fly Larvae: Chrysomya bezziana [].

Q5: Lotilaner is available in both oral and ophthalmic formulations. What are their respective applications?

A5:

- Oral lotilaner: This formulation, available as chewable tablets, is primarily used for the systemic control of fleas, ticks, and mites in dogs and cats [, , , , , ].

- Lotilaner ophthalmic solution (0.25%): This topical formulation is specifically indicated for the treatment of Demodex blepharitis in adults [, , , , , , ].

Q6: How effective is lotilaner in treating Demodex blepharitis?

A6: Multiple randomized, double-masked, vehicle-controlled clinical trials (Saturn-1, Saturn-2) have demonstrated the efficacy of lotilaner ophthalmic solution 0.25% in treating Demodex blepharitis [, , ]. Significant improvements were observed in collarette cure, mite eradication, erythema cure, and composite cure compared to the vehicle control group [, , ].

Q7: What is known about the pharmacokinetics of lotilaner?

A7: Research in dogs indicates that lotilaner is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours [, ]. It exhibits a long half-life, providing sustained efficacy for up to a month [, ]. Similar pharmacokinetic profiles with a long half-life have been observed in cats as well [].

Q8: Does food affect the absorption of oral lotilaner?

A8: While specific details on food effects are not provided in these research papers, it is generally recommended to administer oral lotilaner with food to optimize absorption [].

Q9: What is the safety profile of lotilaner?

A9: Studies have shown that lotilaner is generally well-tolerated in dogs and cats [, ]. Adverse events are generally mild and transient, with the most common being gastrointestinal upset for oral formulations and mild instillation site pain for the ophthalmic solution [, , , ].

Q10: Are there any known long-term effects of lotilaner?

A10: While these research papers primarily focus on short-term efficacy and safety data, long-term studies might be necessary to fully assess the potential for any long-term effects of lotilaner.

Q11: Has any resistance to lotilaner been reported?

A11: While the provided research papers don't mention specific cases of lotilaner resistance, the potential for resistance development in parasite populations always exists with prolonged insecticide use. Continuous monitoring and prudent use are essential to mitigate this risk.

Q12: What are some areas of ongoing research related to lotilaner?

A12:

- Understanding resistance mechanisms: Research into potential resistance mechanisms is crucial to guide strategies for sustainable parasite control [, ].

- Exploring new formulations and delivery systems: This could optimize the efficacy and convenience of lotilaner administration [, , ].

- Investigating the potential for host-targeted interventions: Lotilaner's efficacy in killing blood-feeding insects after ingestion by treated dogs presents exciting possibilities for controlling vector-borne diseases like Chagas disease [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)

![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)